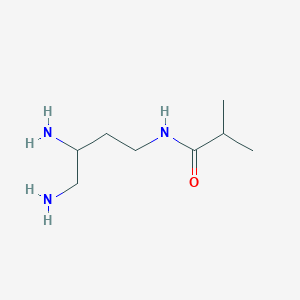
N-(3,4-diaminobutyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-diaminobutyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is commonly referred to as DBMPA and has a molecular formula of C8H19N3O.
作用機序
DBMPA acts as a bidentate ligand, forming stable complexes with metal ions through the coordination of its nitrogen and oxygen atoms. The resulting complex exhibits unique properties that can be exploited for various applications.
Biochemical and Physiological Effects:
DBMPA has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DBMPA offers several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
将来の方向性
There are several potential future directions for research involving DBMPA, including its use in the synthesis of new metal complexes with unique properties, its application as a therapeutic agent for the treatment of various diseases, and its potential use in the development of new materials with unique properties. Further research is needed to fully explore the potential applications of this promising compound.
合成法
DBMPA can be synthesized through a multi-step process involving the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the addition of 3,4-diaminobutane. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield DBMPA.
科学的研究の応用
DBMPA has shown promise in various scientific research applications, including its use as a chelating agent, a ligand in metal-mediated catalysis, and as a building block in the synthesis of biologically active compounds.
特性
CAS番号 |
126441-13-2 |
|---|---|
製品名 |
N-(3,4-diaminobutyl)-2-methylpropanamide |
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC名 |
N-(3,4-diaminobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C8H19N3O/c1-6(2)8(12)11-4-3-7(10)5-9/h6-7H,3-5,9-10H2,1-2H3,(H,11,12) |
InChIキー |
VUGOKBLBWWXFOY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCC(CN)N |
正規SMILES |
CC(C)C(=O)NCCC(CN)N |
同義語 |
Propanamide, N-(3,4-diaminobutyl)-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



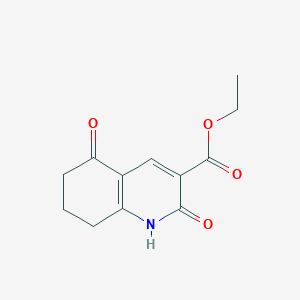


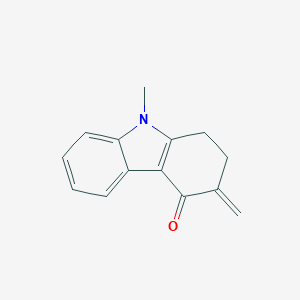
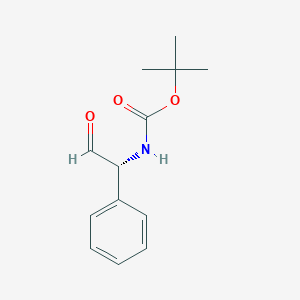
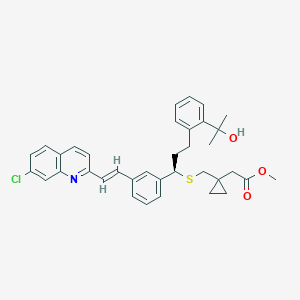
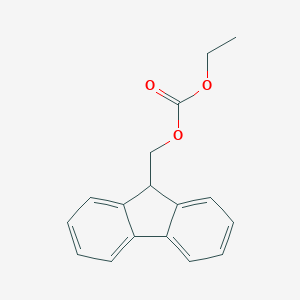
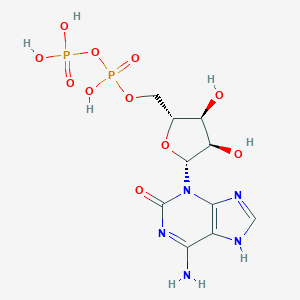
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)


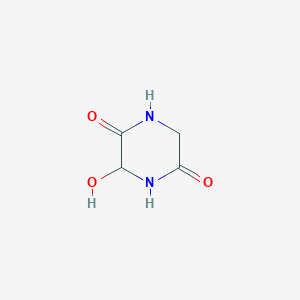

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)